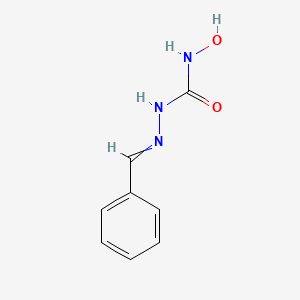
N'-Benzylidene-N-hydroxycarbamohydrazonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzylidene-N-hydroxycarbamohydrazonic acid is a chemical compound known for its diverse applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. Hydrazones are widely studied due to their significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-N-hydroxycarbamohydrazonic acid typically involves the condensation reaction between an aromatic aldehyde and a hydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzylidene-N-hydroxycarbamohydrazonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
Aplicaciones Científicas De Investigación
N’-Benzylidene-N-hydroxycarbamohydrazonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-Benzylidene-N-hydroxycarbamohydrazonic acid involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N’-Benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibitory activity.
N’-Benzylidene-2-hydroxymethylbenzohydrazide: Used in similar synthetic applications.
Benzenesulfonamide derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
N’-Benzylidene-N-hydroxycarbamohydrazonic acid is unique due to its specific structural features and the presence of the hydroxycarbamohydrazonic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
21520-81-0 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
1-(benzylideneamino)-3-hydroxyurea |
InChI |
InChI=1S/C8H9N3O2/c12-8(11-13)10-9-6-7-4-2-1-3-5-7/h1-6,13H,(H2,10,11,12) |
Clave InChI |
PRTFXGUCJIZKJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















